1-Bromo-6-methoxyisoquinolin-3-amine
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Overview
Description
1-Bromo-6-methoxyisoquinolin-3-amine is a chemical compound with the molecular formula C10H9BrN2O and a molecular weight of 253.10 g/mol . It is an isoquinoline derivative, characterized by the presence of a bromine atom at the first position, a methoxy group at the sixth position, and an amine group at the third position on the isoquinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-6-methoxyisoquinolin-3-amine can be synthesized through various synthetic routes. One common method involves the bromination of 6-methoxyisoquinoline followed by amination at the third position. The reaction conditions typically include the use of bromine or a brominating agent and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, optimized for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-6-methoxyisoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Scientific Research Applications
1-Bromo-6-methoxyisoquinolin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-6-methoxyisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methoxyisoquinolin-3-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Methoxyisoquinolin-3-amine: Lacks the bromine atom and may have different chemical and biological properties.
Uniqueness
1-Bromo-6-methoxyisoquinolin-3-amine is unique due to the presence of both bromine and methoxy groups, which confer specific chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H9BrN2O |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
1-bromo-6-methoxyisoquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-7-2-3-8-6(4-7)5-9(12)13-10(8)11/h2-5H,1H3,(H2,12,13) |
InChI Key |
GBUYAWIOSKEQPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=NC(=C2C=C1)Br)N |
Origin of Product |
United States |
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